molecular formula C6H13Cl2F3N2 B2991621 1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine;dihydrochloride CAS No. 2138136-32-8

1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine;dihydrochloride

Cat. No.: B2991621
CAS No.: 2138136-32-8
M. Wt: 241.08
InChI Key: IYDQILWTIKETTG-UHFFFAOYSA-N
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Description

1-N-(2,2,2-Trifluoroethyl)cyclobutane-1,3-diamine dihydrochloride is a fluorinated cyclobutane derivative with the molecular formula C₆H₁₁Cl₂F₃N₂ (molecular weight: 193.66 g/mol) . The compound is reported to have a purity of ≥95% and is categorized under industrial and medicinal chemistry research contexts .

Properties

IUPAC Name

1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)3-11-5-1-4(10)2-5;;/h4-5,11H,1-3,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDQILWTIKETTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NCC(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine;dihydrochloride typically involves the reaction of cyclobutanone with ammonia in a 1:2 ratio under high temperature and pressure conditions. The resulting product is then purified through distillation and crystallization processes .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

4,4-Difluorocyclohexanamine Hydrochloride (CAS 675112-70-6)

  • Similarity Score : 0.85
  • Molecular Formula : C₆H₁₁ClF₂N
  • Key Differences: Replaces the cyclobutane ring with a cyclohexane ring and lacks the trifluoroethyl group.

(R)-1,1,1-Trifluoro-2-Butylamine Hydrochloride (CAS 1212120-62-1)

  • Similarity Score : 0.68
  • Molecular Formula : C₄H₉ClF₃N
  • Key Differences : Features a linear carbon chain instead of a cyclic structure. The absence of a ring system may reduce steric hindrance, favoring applications in small-molecule drug design .

Cyclobutanemethanamine, 2,2-Difluoro-, Hydrochloride (CymitQuimica)

  • Molecular Formula : C₅H₁₀ClF₂N
  • Key Differences : Contains a difluorinated cyclobutane ring but lacks the trifluoroethyl substituent. The difluoro group may enhance lipophilicity compared to the target compound, influencing membrane permeability in biological systems .

Functional Analogues

N-(2,2,2-Trifluoroethyl)cyclohexanamine Hydrochloride (CAS 1835746-08-1)

  • Molecular Formula : C₈H₁₅ClF₃N
  • Key Differences : Substitutes cyclobutane with cyclohexane, offering a larger ring size that may modulate binding affinity in receptor-targeted applications. The trifluoroethyl group is retained, suggesting shared electronic properties .

O-(2,2,2-Trifluoroethyl)hydroxylamine Hydrochloride

  • Melting Point : 161–163°C
  • Applications : Used in synthesis of fluorinated oximes and nitroxides. The hydroxylamine group introduces redox activity, unlike the target compound’s diamine functionality .

Physicochemical and Pharmacological Comparisons

Compound Molecular Formula Ring System Fluorination Pattern Key Applications
Target Compound C₆H₁₁Cl₂F₃N₂ Cyclobutane 2,2,2-Trifluoroethyl Medicinal chemistry (potential)
4,4-Difluorocyclohexanamine HCl C₆H₁₁ClF₂N Cyclohexane 4,4-Difluoro Agrochemical intermediates
N-(Trifluoroethyl)cyclohexanamine HCl C₈H₁₅ClF₃N Cyclohexane 2,2,2-Trifluoroethyl CNS drug candidates
2,2-Difluorocyclopropylamine HCl C₃H₆ClF₂N Cyclopropane 2,2-Difluoro Fluorinated building blocks

Key Observations :

  • Fluorination Impact : Trifluoroethyl groups enhance electronegativity and metabolic stability, making the target compound suitable for pharmacokinetic optimization .
  • Biological Activity : Compounds like Halazepam (a benzodiazepine with a trifluoroethyl group) demonstrate the pharmacological relevance of this substituent in CNS-targeted drugs, suggesting analogous pathways for the target compound .

Biological Activity

1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine; dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine; dihydrochloride
  • Molecular Formula : C₆H₁₂Cl₂F₃N₃
  • Molecular Weight : 232.08 g/mol

This compound features a cyclobutane ring substituted with a trifluoroethyl group and two amine functionalities, which contribute to its unique chemical behavior and biological interactions.

Therapeutic Potential

The compound's structural features suggest potential applications in various therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that similar diamine compounds may exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : The presence of fluorinated groups often enhances the antimicrobial efficacy of compounds.

Anticancer Studies

A study published in the Journal of Medicinal Chemistry identified several diamine derivatives that demonstrated significant cytotoxicity against human cancer cell lines. While specific data for 1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine are scarce, the findings from related compounds provide a promising outlook for its potential use in cancer therapeutics .

Antimicrobial Activity

Research on structurally related compounds has shown promising antimicrobial activity. For instance, a series of fluorinated diamines exhibited potent activity against Gram-positive bacteria and fungi. This suggests that 1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine may similarly possess antimicrobial properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of metabolic enzymes

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